molecular formula C12H23ClN2O B7914500 2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

Cat. No.: B7914500
M. Wt: 246.78 g/mol
InChI Key: JVLYCWQLBZZKAD-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a chloroacetamide derivative featuring a piperidine ring substituted with a methyl group at position 1 and a methylene-linked isopropyl group. This compound is part of the amide family, characterized by a central acetamide backbone (-CO-NR2) with chlorine at the α-carbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(1-methylpiperidin-4-yl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClN2O/c1-10(2)15(12(16)8-13)9-11-4-6-14(3)7-5-11/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLYCWQLBZZKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(CC1)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a synthetic organic compound notable for its potential biological activities. This compound, characterized by the presence of a chloro group, an isopropyl group, and a piperidine moiety, has garnered attention in medicinal chemistry and pharmacological research due to its diverse applications. The molecular formula is C12H23ClN2OC_{12}H_{23}ClN_{2}O with a molecular weight of approximately 232.75 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its therapeutic potential .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, contributing to its pharmacological profile .

Antimicrobial Studies

A study focused on the antimicrobial properties of chloroacetamides, including this compound, demonstrated varying effectiveness based on structural modifications. The research utilized quantitative structure-activity relationship (QSAR) analysis, identifying the compound's potential against various pathogens .

Pathogen Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that compounds similar to this compound could inhibit elastase and other proteolytic enzymes. These findings suggest potential applications in treating conditions where enzyme activity contributes to disease pathology .

Synthesis and Structural Comparisons

The synthesis of this compound typically involves several steps, starting from 2-chloroacetamide and utilizing solvents like dichloromethane or ethanol under controlled conditions .

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound Name Notable Features
N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-isopropyl-acetamideContains a benzyl group; altered biological activity
2-Chloro-N-isopropylacetamideLacks the piperidine ring; different reactivity
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamideSimilar piperidine structure but different acyl group

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical Properties Applications/Synthesis
2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide (Target) C12H23ClN2O* ~246.45* -Cl, -N-isopropyl, -N-(1-methyl-piperidin-4-ylmethyl) Not reported Pharmaceutical intermediates
2-(N-(2-(2-Chloro-1H-indol-3-yl)ethyl)acetamido)-N-(4-methylbenzyl)-2-(4-nitrophenyl)acetamide (III-27) C28H27ClN4O4 518.99 -Cl, -indole, -nitrophenyl, -4-methylbenzyl White solid; M.P. 215–216°C; 45% yield Synthetic intermediate for heterocycles
Acetochlor C14H20ClNO2 269.77 -Cl, -N-ethoxymethyl, -N-(2,3-propyl-6-methylphenyl) Liquid Herbicide (groundwater contaminant risk)
2-Chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide C14H23ClN2O2 286.80 -Cl, -cyclohexanecarbonyl-piperidinyl Density: 1.18 g/cm³; B.P. 509.7°C Not specified (likely pharmaceutical)
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide C15H20ClN2O2 298.79 -Cl, -morpholinomethyl-benzyl Not reported Supplier-listed (synthetic applications)

Key Differences in Properties and Reactivity

Lipophilicity and Bioavailability :

  • The target compound’s piperidinylmethyl and isopropyl groups enhance lipophilicity compared to Acetochlor’s ethoxymethyl and aromatic substituents. This may improve blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development .
  • Compound III-27’s nitro and indole groups increase molecular weight and polarity, reducing membrane permeability but enhancing binding to aromatic receptors .

Thermal Stability :

  • The cyclohexanecarbonyl analog (C14H23ClN2O2) exhibits a higher boiling point (509.7°C) and density (1.18 g/cm³) than the target, likely due to its bulky cyclohexane group .

Synthetic Utility :

  • The target compound’s discontinuation contrasts with the commercial availability of Acetochlor and morpholine derivatives, suggesting scalability challenges or niche applications .

Preparation Methods

Reductive Amination Approach

The piperidine moiety can be functionalized via reductive amination. For example:

  • Starting Material : 1-Methyl-piperidin-4-ylmethanol is oxidized to 1-methyl-piperidin-4-ylcarbaldehyde using a Swern oxidation (oxalyl chloride, dimethyl sulfoxide).

  • Condensation : The aldehyde reacts with isopropylamine in a polar aprotic solvent (e.g., tetrahydrofuran) to form an imine.

  • Reduction : Sodium borohydride or catalytic hydrogenation reduces the imine to the secondary amine.

Reaction Conditions :

  • Temperature: 0–25°C (oxidation), 60–80°C (condensation)

  • Yield: ~70–85% (estimated based on analogous reactions).

Alkylation of Piperidine Derivatives

Alternatively, 1-methyl-piperidin-4-ylmethylamine can be alkylated with isopropyl bromide:

  • Base-Mediated Alkylation : Using potassium carbonate in acetonitrile at reflux (80–100°C).

  • Work-Up : Isolation via extraction and purification by column chromatography.

Challenges :

  • Competing over-alkylation may require controlled stoichiometry.

  • Yield: ~60–75% (extrapolated from similar alkylations).

Acylation with Chloroacetyl Chloride

Acylation Reaction

The amine intermediate undergoes acylation with chloroacetyl chloride:

N-Isopropyl-N-(1-methyl-piperidin-4-ylmethyl)amine+ClCH2COClThis compound+HCl\text{N-Isopropyl-N-(1-methyl-piperidin-4-ylmethyl)amine} + \text{ClCH}_2\text{COCl} \rightarrow \text{this compound} + \text{HCl}

Optimized Conditions :

  • Solvent : Toluene or dichloromethane (balances reactivity and solubility).

  • Base : Triethylamine or sodium bicarbonate (scavenges HCl).

  • Temperature : 0–15°C during addition, followed by stirring at 25°C.

  • Yield : ~80–90% (based on analogous acetamide syntheses).

Comparative Analysis of Acylation Methods

ParameterMethod A (Toluene, NaHCO₃)Method B (DCM, Et₃N)
Solvent TolueneDichloromethane
Base Sodium bicarbonateTriethylamine
Reaction Time 4–6 hours2–3 hours
Isolation FiltrationExtraction
Estimated Yield 85%90%

Method B offers faster reaction times and higher yields due to the superior HCl-scavenging capacity of triethylamine.

Alternative Pathways and Novel Approaches

Solid-Phase Synthesis

Immobilizing the amine intermediate on a resin (e.g., Wang resin) enables stepwise acylation, simplifying purification. This method, though less common for small molecules, is viable for high-throughput screening.

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 30 minutes) accelerates the acylation step, reducing side reactions and improving yield.

Challenges and Optimization Opportunities

  • Steric Hindrance : The bulky isopropyl and piperidine groups may slow acylation. Using excess chloroacetyl chloride (1.2–1.5 equivalents) mitigates this.

  • Purification : Silica gel chromatography or recrystallization (ethanol/water) achieves >95% purity.

  • Scale-Up : Continuous-flow reactors enhance safety and reproducibility for large-scale production .

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